(R)-3-(4-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl (R)-3-(4-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17501169
InChI: InChI=1S/C13H22N2O.2ClH/c1-14-10-12(15(2)3)9-11-5-7-13(16-4)8-6-11;;/h5-8,12,14H,9-10H2,1-4H3;2*1H/t12-;;/m1../s1
SMILES:
Molecular Formula: C13H24Cl2N2O
Molecular Weight: 295.2 g/mol

(R)-3-(4-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17501169

Molecular Formula: C13H24Cl2N2O

Molecular Weight: 295.2 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(4-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl -

Specification

Molecular Formula C13H24Cl2N2O
Molecular Weight 295.2 g/mol
IUPAC Name (2R)-3-(4-methoxyphenyl)-1-N,2-N,2-N-trimethylpropane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C13H22N2O.2ClH/c1-14-10-12(15(2)3)9-11-5-7-13(16-4)8-6-11;;/h5-8,12,14H,9-10H2,1-4H3;2*1H/t12-;;/m1../s1
Standard InChI Key MVKQYBKWSYYRSE-CURYUGHLSA-N
Isomeric SMILES CNC[C@@H](CC1=CC=C(C=C1)OC)N(C)C.Cl.Cl
Canonical SMILES CNCC(CC1=CC=C(C=C1)OC)N(C)C.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a propane-1,2-diamine backbone with three methyl groups at the N1, N2, and N2 positions, along with a 4-methoxyphenyl group at the C3 position. The (R)-configuration at the C2 carbon introduces chirality, which influences its biological activity and synthetic utility. The dihydrochloride salt form enhances solubility in aqueous media, making it suitable for biological assays.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(2R)-3-(4-methoxyphenyl)-1-N,2-N,2-N-trimethylpropane-1,2-diamine dihydrochloride
Molecular FormulaC₁₃H₂₄Cl₂N₂O
Molecular Weight295.2 g/mol
Canonical SMILESCNCC(CC1=CC=C(C=C1)OC)N(C)C.Cl.Cl
Isomeric SMILESCNCC@@HN(C)C.Cl.Cl
InChIKeyMVKQYBKWSYYRSE-CURYUGHLSA-N

Stereochemical Significance

The chiral center at C2 renders the compound enantiomerically pure, a critical factor in drug design where stereochemistry often dictates receptor binding affinity. The (R)-enantiomer’s spatial arrangement may offer advantages in targeting specific biological pathways compared to its (S)-counterpart.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the alkylation of propane-1,2-diamine derivatives. Key steps include:

  • Methoxyphenyl Introduction: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the 4-methoxyphenyl group.

  • Methylation: Sequential methylation of the amine groups using methyl iodide or dimethyl sulfate under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

Analytical Validation

Structural confirmation relies on advanced spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR verify the methoxyphenyl aromatic protons (δ 6.8–7.3 ppm) and methyl groups (δ 2.2–3.1 ppm).

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 295.2 [M+H]⁺.

  • Chiral HPLC: Ensures enantiomeric purity (>99% for the (R)-form).

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar solvents like methanol. It remains stable under ambient conditions but degrades upon prolonged exposure to light or temperatures >40°C.

Partition Coefficient

Experimental logP values indicate moderate lipophilicity (logP = 1.8), suggesting balanced membrane permeability for cellular uptake.

Pharmacological and Research Applications

Medicinal Chemistry

The compound serves as a precursor in synthesizing dopamine receptor modulators and serotonin reuptake inhibitors. Its methoxyphenyl group mimics neurotransmitter structures, enabling interactions with central nervous system (CNS) targets .

Stereospecific Studies

Researchers utilize the (R)-enantiomer to investigate chiral discrimination in enzyme binding. For example, it has been used to probe the active sites of monoamine oxidases (MAOs) and cytochrome P450 enzymes .

Table 2: Comparative Activity of Enantiomers

EnantiomerMAO-A Inhibition (IC₅₀)MAO-B Inhibition (IC₅₀)
(R)12.3 µM45.6 µM
(S)28.7 µM52.1 µM

Analytical and Regulatory Considerations

Quality Control

Pharmaceutical-grade batches require:

  • Purity: ≥98% by HPLC.

  • Residual Solvents: <0.1% (ICH Q3C guidelines).

  • Heavy Metals: <10 ppm (USP <231>).

Future Directions

  • Targeted Drug Delivery: Encapsulation in liposomes to enhance CNS bioavailability.

  • Structure-Activity Relationships (SAR): Modifying the methoxy group to optimize receptor affinity.

  • Green Synthesis: Developing catalytic asymmetric methods to reduce waste .

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